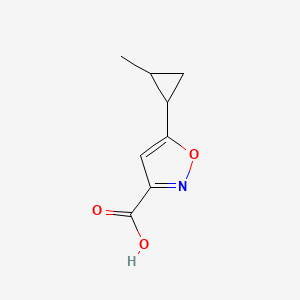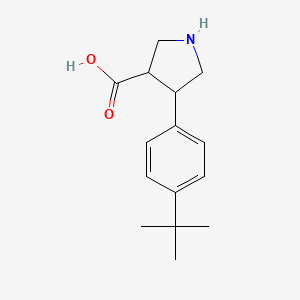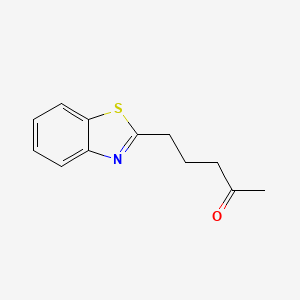
2-Pentanone, 5-(2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzothiazol-2-yl)pentan-2-one is a compound that features a benzothiazole ring attached to a pentanone chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-2-one typically involves the condensation of 2-aminobenzenethiol with a suitable ketone under acidic conditions . The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the benzothiazole ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential use in drug development.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)pentan-2-one involves its interaction with various molecular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins, thereby exerting its biological effects . For instance, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the pentanone chain.
2-Mercaptobenzothiazole: A derivative used as a rubber accelerator.
Benzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness: 5-(1,3-Benzothiazol-2-yl)pentan-2-one is unique due to its specific structure, which combines the biological activity of the benzothiazole ring with the reactivity of the pentanone chain. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-9(14)5-4-8-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8H2,1H3 |
InChI Key |
MKLRBVCKPWGBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







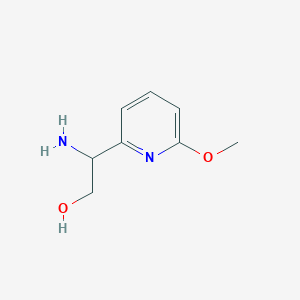
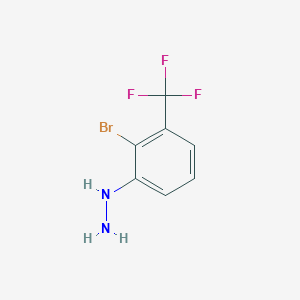



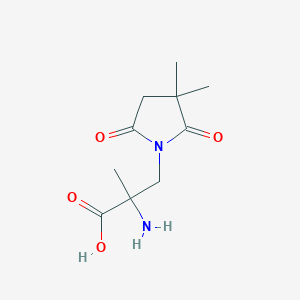
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
